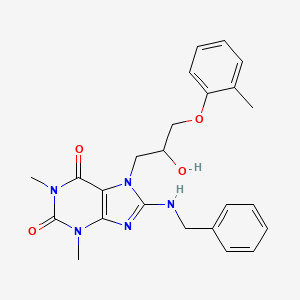

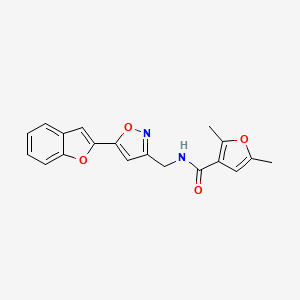

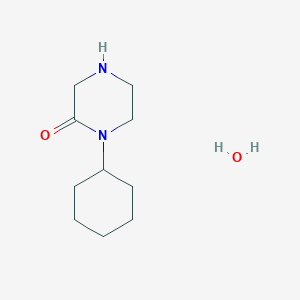

![molecular formula C19H22ClN3O3S B2918983 N-[2-[4-(3-氯苯基)哌嗪-1-基]磺酰乙基]苯甲酰胺 CAS No. 899758-62-4](/img/structure/B2918983.png)

N-[2-[4-(3-氯苯基)哌嗪-1-基]磺酰乙基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves the reaction of a 3-chlorophenylpiperazine derivative with an ethylsulfonylethylamine moiety, followed by condensation with a benzoyl chloride . The detailed synthetic pathway and reaction conditions are documented in peer-reviewed literature .

科学研究应用

药效学和代谢

包括 N-[2-[4-(3-氯苯基)哌嗪-1-基]磺酰乙基]苯甲酰胺在内的芳基哌嗪衍生物的研究的一个重要方面涉及它们的药效学和代谢。这些化合物已被广泛研究其临床应用,主要用于治疗抑郁症、精神病或焦虑症。这些衍生物的代谢通常涉及 CYP3A4 依赖性 N-脱烷基化生成 1-芳基哌嗪,后者以其与血清素受体相关的多种作用而闻名。这项研究提供了对影响代谢物与母体药物比率的生理和病理因素的见解,突出了代谢酶如 CYP3A4 和 CYP2D6 的表达和活性中的个体变异性 (Caccia, 2007)。

碳酸酐酶抑制

对磺胺类利尿剂的研究,包括 N-[2-[4-(3-氯苯基)哌嗪-1-基]磺酰乙基]苯甲酰胺这样的衍生物,证明了它们抑制碳酸酐酶 (CA) 的能力。这些利尿剂因对 CA I 和 II 同工型的弱抑制作用而被认可,但对肥胖、癌症、癫痫和高血压等病理中涉及的同工型具有更强的活性。该综述强调了这些药物的治疗潜力,这些潜力可能超出它们的利尿作用,表明它们通过多药理学和药物再定位作用在心血管疾病和肥胖症的管理中发挥作用 (Carta & Supuran, 2013)。

抗微生物和抗真菌应用

N-烷基吩噻嗪与 N-[2-[4-(3-氯苯基)哌嗪-1-基]磺酰乙基]苯甲酰胺在结构上相似,被研究其抗微生物和抗真菌活性。这些化合物由于能够与大分子相互作用并与金属配位,因此有望开发出具有增强生物效应的新衍生物。该综述涵盖了这些化合物作为金属配合物中配体的合成、结构和应用,突出了它们在抗微生物和抗肿瘤策略中的潜力 (Krstić 等,2016)。

精神病和情绪障碍中的治疗用途

对包括 N-[2-[4-(3-氯苯基)哌嗪-1-基]磺酰乙基]苯甲酰胺在内的哌嗪衍生物在精神病和情绪障碍中的治疗应用的研究已取得重大进展。这些研究探讨了此类化合物在治疗精神分裂症、抑郁症和双相情感障碍等疾病中的疗效,全面概述了该领域药物开发的现状。这包括检查影响这些分子的有效性的药代动力学和药效学因素 (Rathi 等,2016)。

安全和危害

As with any chemical compound, safety precautions are essential. Researchers handling N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]benzamide should adhere to standard laboratory practices, including proper protective gear and ventilation. Specific safety data can be found in Material Safety Data Sheets (MSDS) provided by suppliers .

作用机制

Target of Action

The primary target of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function .

Biochemical Pathways

The D4 dopamine receptor is involved in various neurological processes, including cognition, learning, and emotion. It is also linked to the pathophysiology of certain neuropsychiatric disorders .

Pharmacokinetics

It is noted that the compound is soluble in dmso , which could potentially affect its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

As a potent and selective d4 dopamine receptor ligand , it can be inferred that the compound may modulate neurological processes controlled by this receptor, potentially influencing cognition, learning, and emotion .

生化分析

Biochemical Properties

The compound N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide interacts with the D4 dopamine receptor, a protein that plays a significant role in biochemical reactions . The nature of these interactions is characterized by high affinity and selectivity .

Cellular Effects

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide influences cell function by interacting with the D4 dopamine receptor. This interaction can impact cell signaling pathways and gene expression, potentially influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide involves binding interactions with the D4 dopamine receptor. This can lead to changes in gene expression and potentially influence enzyme activity .

属性

IUPAC Name |

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O3S/c20-17-7-4-8-18(15-17)22-10-12-23(13-11-22)27(25,26)14-9-21-19(24)16-5-2-1-3-6-16/h1-8,15H,9-14H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZFTNXVLANUJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

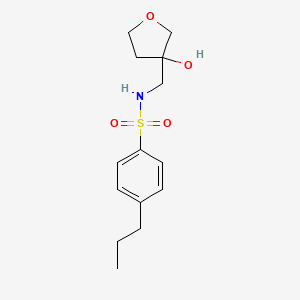

![Methyl (1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B2918906.png)

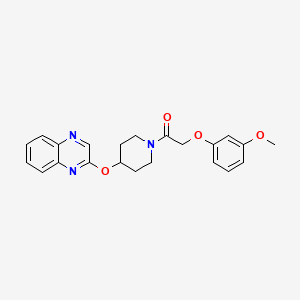

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2918910.png)

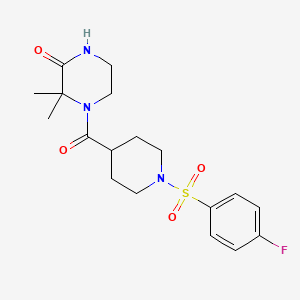

![N-(3-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2918921.png)

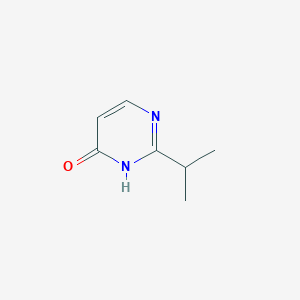

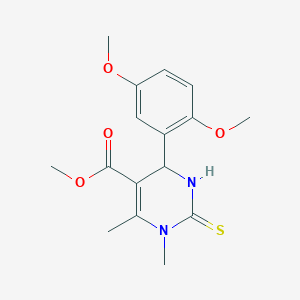

![5-(isopropylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2918922.png)